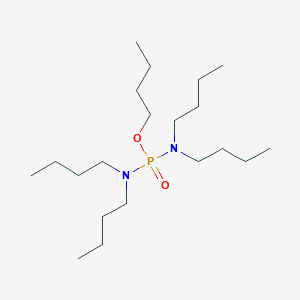
Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one is a complex organic compound that belongs to the class of bicyclic ketones This compound is characterized by its unique structure, which includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may involve hydrogenation and oxidation to introduce the ketone functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and substituted bicyclic compounds.
Scientific Research Applications
Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Indanone: A simpler bicyclic ketone with similar structural features.
Tetralone: Another bicyclic ketone with a different ring fusion pattern.
Hydrindone: A related compound with a similar bicyclic structure but different functional groups.
Properties
CAS No. |
38229-67-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
tricyclo[4.3.2.01,6]undecan-2-one |
InChI |
InChI=1S/C11H16O/c12-9-3-1-4-10-5-2-6-11(9,10)8-7-10/h1-8H2 |
InChI Key |
WSIQUQJHXIKUKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C23CCCC2(C1)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


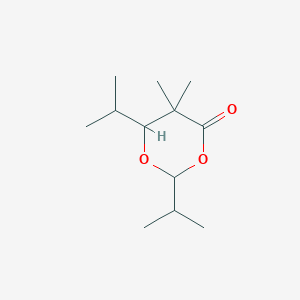
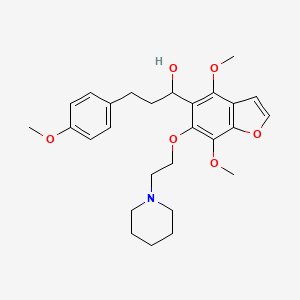
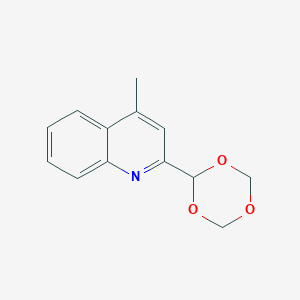
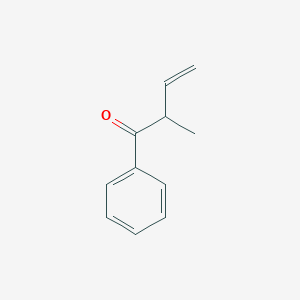
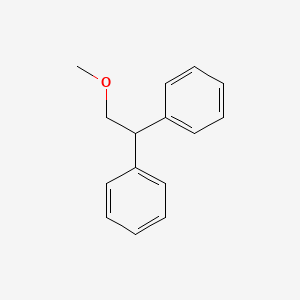
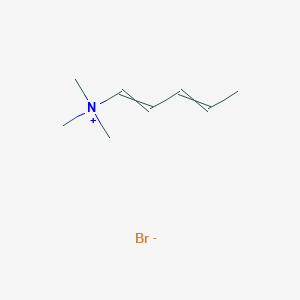

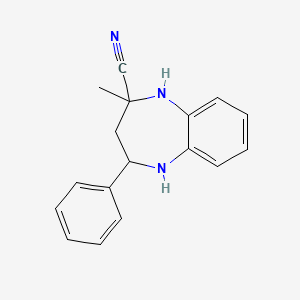
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)

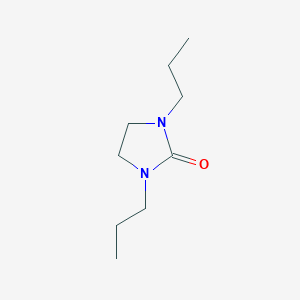
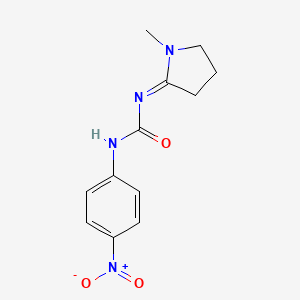
![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
